molecular formula C6H6F3NO2 B12915054 (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol

(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol

Cat. No.: B12915054
M. Wt: 181.11 g/mol
InChI Key: NBDUZRCVSCIXCV-UHFFFAOYSA-N
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Description

(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to the oxazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-(trifluoromethyl)propan-1-ol with a suitable carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted oxazoles. These products can have different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

(5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents, such as:

Uniqueness

The presence of the trifluoromethyl group in (5-Methyl-4-(trifluoromethyl)oxazol-2-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C6H6F3NO2

Molecular Weight

181.11 g/mol

IUPAC Name

[5-methyl-4-(trifluoromethyl)-1,3-oxazol-2-yl]methanol

InChI

InChI=1S/C6H6F3NO2/c1-3-5(6(7,8)9)10-4(2-11)12-3/h11H,2H2,1H3

InChI Key

NBDUZRCVSCIXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CO)C(F)(F)F

Origin of Product

United States

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